Cas no 82-24-6 (1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid)

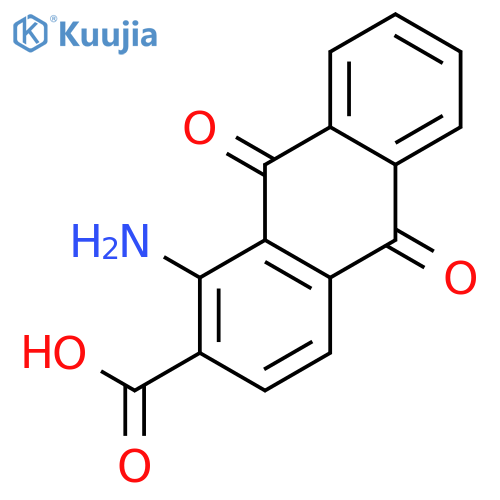

82-24-6 structure

商品名:1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

- 1-amino-9,10-dioxoanthracene-2-carboxylic acid

- 2-Anthracenecarboxylicacid, 1-amino-9,10-dihydro-9,10-dioxo-

- 1-amino-2-anthraquinonecarboxylic acid

- 1-Amino-2-carboxyanthraquinone

- 1-Amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid

- 1-Amino-9,10-dioxo-9,10-dihydro-anthracen-2-carbonsaeure

- 1-amino-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid

- 1-Aminoanthraquinone-2-carboxylic acid

- 2-Anthraquinonecarboxylic acid,1-amino

- EINECS 201-406-2

- MLS000713412

- BRN 2219360

- 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylicacid

- Z56759396

- REGID_for_CID_6701

- 1-Amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid

- 2-Anthraquinonecarboxylic acid, 1-amino-

- NSC-9026

- cid_6701

- HMS548C18

- AKOS000593025

- 413N4ED0PF

- 1-amino-anthraquinone-2-carboxylic acid

- 1-amino-9,10-dioxo-anthracene-2-carboxylic acid

- 5306-09-2

- SCHEMBL2839419

- 1-Amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid

- NSC39940

- NSC 39940

- Maybridge1_002350

- MFCD00091959

- SY083886

- NCGC00245081-01

- SMR000272893

- 2-Anthroic acid, 1-amino-9,10-dihydro-9,10-dioxo-

- BDBM55794

- CS-0220974

- W-109295

- NSC-39940

- NS00038180

- EN300-08029

- Q27258389

- UNII-413N4ED0PF

- DivK1c_001102

- MMKNBFSDCOALQO-UHFFFAOYSA-N

- CHEMBL1565911

- CDS1_000062

- 1-amino-9,10-diketo-anthracene-2-carboxylic acid

- NSC9026

- FT-0747817

- DTXSID9058866

- AB00079716-01

- 2-Anthracenecarboxylic acid, 9,10-dihydro-1-amino-9,10-dioxo-

- F0433-0500

- 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo-

- 1-amino-9,10-dioxo-2-anthracenecarboxylic acid

- 82-24-6

- 1-AMINOANTHRAQUINONE-2-CARBOXYLIC ACID [MI]

- 1-azanyl-9,10-bis(oxidanylidene)anthracene-2-carboxylic acid

- 4-14-00-02591 (Beilstein Handbook Reference)

- HMS2640G22

- DB-080660

- STK793124

- 1-amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylicaci

-

- MDL: MFCD00091959

- インチ: 1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20)

- InChIKey: MMKNBFSDCOALQO-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C(N)=C1C2=O)=CC=C1C(C3=C2C=CC=C3)=O)O

計算された属性

- せいみつぶんしりょう: 267.05300

- どういたいしつりょう: 267.053158

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 461

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 97.5

じっけんとくせい

- ゆうかいてん: 295.5 °C

- ふってん: 575.9°C at 760 mmHg

- フラッシュポイント: 302.1°C

- PSA: 97.46000

- LogP: 2.32360

1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0433-0500-2μmol |

1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |

82-24-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0433-0500-1mg |

1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |

82-24-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Enamine | EN300-08029-0.05g |

1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |

82-24-6 | 95% | 0.05g |

$591.0 | 2023-10-28 | |

| Enamine | EN300-08029-2.5g |

1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |

82-24-6 | 95% | 2.5g |

$4355.0 | 2023-10-28 | |

| Enamine | EN300-08029-0.25g |

1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |

82-24-6 | 95% | 0.25g |

$1099.0 | 2023-10-28 | |

| Chemenu | CM185721-5g |

1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |

82-24-6 | 95% | 5g |

$626 | 2024-07-23 | |

| 1PlusChem | 1P0056TZ-5g |

1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |

82-24-6 | 95% | 5g |

$8023.00 | 2024-04-21 | |

| A2B Chem LLC | AC41335-5g |

1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |

82-24-6 | 95% | 5g |

$6815.00 | 2024-04-19 | |

| 1PlusChem | 1P0056TZ-250mg |

1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |

82-24-6 | 95% | 250mg |

$1414.00 | 2025-02-21 | |

| Aaron | AR00572B-250mg |

1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |

82-24-6 | 95% | 250mg |

$1537.00 | 2023-12-13 |

1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid 関連文献

-

3. Synthesis and structural characterisation of ruthenium and osmium carbonyl clusters containing organomercurialsFung-Sze Kong,Wing-Tak Wong J. Chem. Soc. Dalton Trans. 1999 2497

-

Muhammed Majeed,Kalyanam Nagabhushanam,T. V. Devarajan,Santhosh Saklecha,S. Venkata Krishna Reddy,Lakshmi Mundkur Food Funct. 2023 14 4722

82-24-6 (1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) 関連製品

- 1147-43-9(2-Aminobenzophenone-2’-carboxylic Acid)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:82-24-6)1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

清らかである:99%

はかる:250mg

価格 ($):2458.0